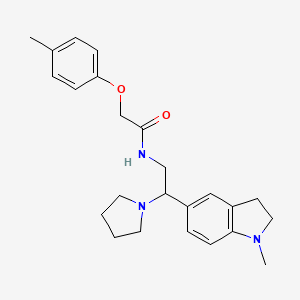

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide, also known as MP-10, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. MP-10 belongs to the class of compounds known as selective androgen receptor modulators (SARMs) and has been shown to have a high binding affinity for the androgen receptor.

Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural similarity of our compound to these indole derivatives suggests potential applications in developing new antiviral agents, particularly against RNA and DNA viruses.

Anti-inflammatory Properties

The indole nucleus is a common feature in many synthetic drug molecules due to its high affinity for multiple receptors, which is beneficial in anti-inflammatory applications . The compound could be explored for its efficacy in reducing inflammation through targeted pharmacological studies.

Antioxidant Capabilities

Indole-based compounds have demonstrated antioxidant properties, which are crucial in protecting cells from oxidative stress . This compound could be investigated for its ability to scavenge free radicals and its potential use in preventing oxidative damage.

Antidiabetic Applications

The indole nucleus is present in compounds that exhibit antidiabetic effects. Investigating the role of our compound in glucose metabolism and insulin regulation could provide insights into new therapeutic approaches for diabetes management.

Each of these applications represents a unique field of research where the compound’s indole core and its derivatives could play a significant role. Further studies and clinical trials would be necessary to fully understand and harness the compound’s potential in these areas. The information provided here is based on the known biological activities of indole derivatives, as specific data on this compound was not available in the search results .

Mécanisme D'action

The indole nucleus is found in many important synthetic drug molecules and has been used in treatment . It’s also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .

Propriétés

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-2-(4-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O2/c1-18-5-8-21(9-6-18)29-17-24(28)25-16-23(27-12-3-4-13-27)19-7-10-22-20(15-19)11-14-26(22)2/h5-10,15,23H,3-4,11-14,16-17H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPANHYPCKKJEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide](/img/structure/B2956426.png)

![N-1,3-benzodioxol-5-yl-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2956433.png)

![(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2956434.png)

![N-[(1R,3S)-3-(2-Hydrazinyl-2-oxoethyl)cyclopentyl]acetamide](/img/structure/B2956438.png)

![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2956441.png)

![4-[(2-methoxyethyl)amino]quinazoline-2(1H)-thione](/img/structure/B2956446.png)